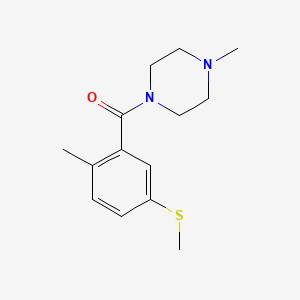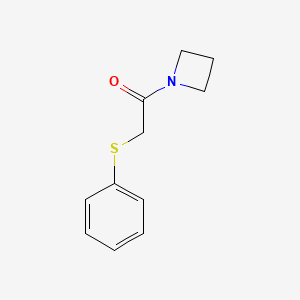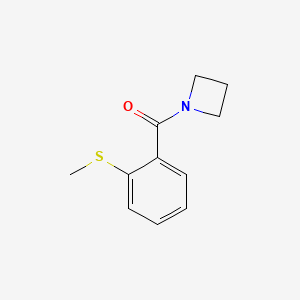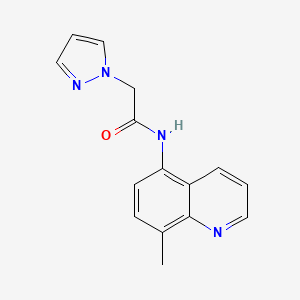
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide, also known as MQPA, is a potent inhibitor of serine proteases. It has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases.
Mecanismo De Acción
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide is a potent inhibitor of serine proteases, including thrombin, trypsin, and factor Xa. It works by binding to the active site of the enzyme and preventing it from cleaving its substrate. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to be highly selective for serine proteases and has minimal effects on other enzymes.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and modulate the immune response. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has also been shown to have anti-tumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has several advantages for lab experiments. It is a highly selective inhibitor of serine proteases, making it useful for studying the role of these enzymes in various physiological processes. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in lab experiments. It can be difficult to determine the optimal concentration of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide to use, and it may have off-target effects on other enzymes at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new analogs of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide with improved selectivity and potency. Another area of interest is the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is potential for the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory diseases. Further research is needed to fully understand the potential of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide in these areas.
Métodos De Síntesis
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 8-methylquinoline-5-carboxylic acid with 2-pyrazol-1-ylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential use in treating various diseases that involve the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. Abnormal activity of serine proteases has been implicated in many diseases, including cancer, cardiovascular disease, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-5-6-13(12-4-2-7-16-15(11)12)18-14(20)10-19-9-3-8-17-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBWQGRUCUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C=CC=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
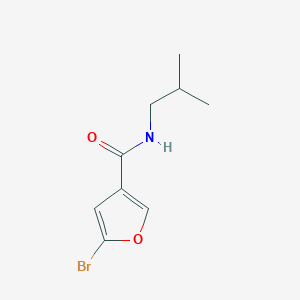
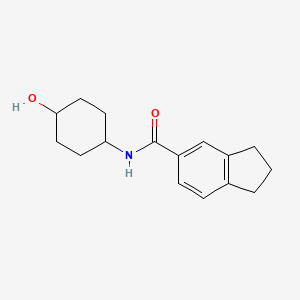
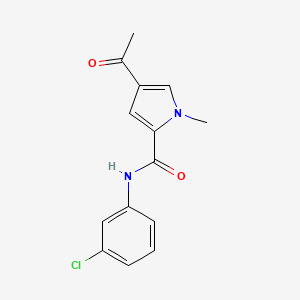
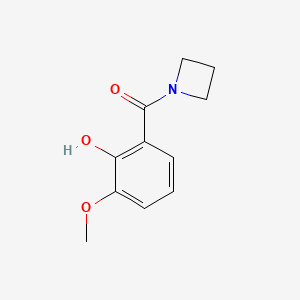
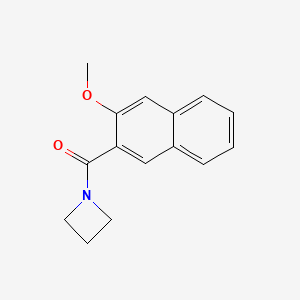
![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
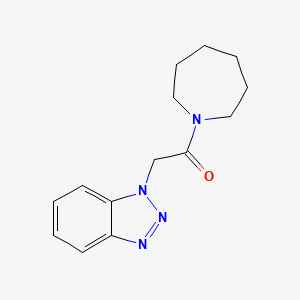
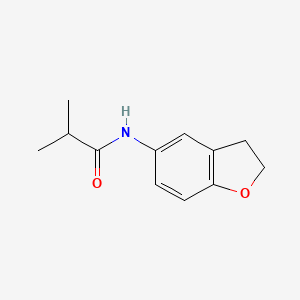
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)
